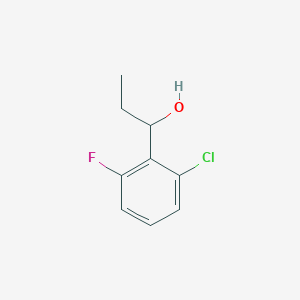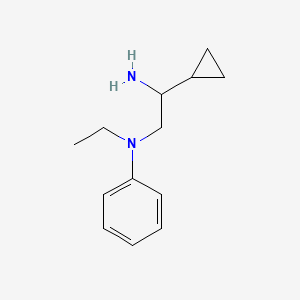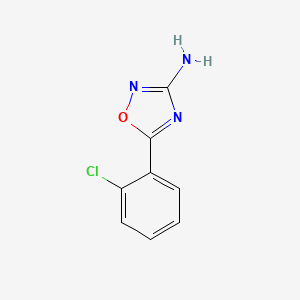![molecular formula C11H13N3 B1426919 [4-(1-methyl-1H-pyrazol-5-yl)phenyl]methanamine CAS No. 1340067-67-5](/img/structure/B1426919.png)
[4-(1-methyl-1H-pyrazol-5-yl)phenyl]methanamine
説明
“[4-(1-methyl-1H-pyrazol-5-yl)phenyl]methanamine” is a chemical compound with the CAS Number: 1152547-97-1 . It has a molecular weight of 187.24 and is known to be a versatile material with diverse applications in scientific research. Its unique structure allows for the synthesis of novel compounds, making it invaluable in drug discovery and material science.
Synthesis Analysis
The synthesis of compounds similar to “[4-(1-methyl-1H-pyrazol-5-yl)phenyl]methanamine” has been reported in the literature . For instance, a series of novel sEH inhibitors containing a N-substituted piperidine ring with pyrazole as a pharmacophore lead for sEH inhibition have been designed, synthesized, and evaluated . The synthesized compounds showed varying degrees of selectivity towards the sEH enzymes .Molecular Structure Analysis
The molecular structure of “[4-(1-methyl-1H-pyrazol-5-yl)phenyl]methanamine” can be represented by the InChI Code: 1S/C11H13N3/c1-14-8-10(7-13-14)11(12)9-5-3-2-4-6-9/h2-8,11H,12H2,1H3 . This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Physical And Chemical Properties Analysis
“[4-(1-methyl-1H-pyrazol-5-yl)phenyl]methanamine” is an oil at room temperature . It has a molecular weight of 187.24 and its density is 1.2±0.1 g/cm^3 . The boiling point is 219.8±15.0 °C at 760 mmHg .科学的研究の応用
Here is a comprehensive analysis of the scientific research applications of “[4-(1-methyl-1H-pyrazol-5-yl)phenyl]methanamine”, focusing on six unique applications:
Antifungal Activity
According to a study by Tuong Vi Le Thi, certain derivatives have shown potent antifungal activity against Aspergillus niger, which suggests that this compound could be used in developing antifungal agents .
Antioxidant and Anticancer Activities
Derivatives of this compound have been synthesized and evaluated for their antioxidant and anticancer activities. This indicates potential applications in cancer research and therapy, as well as in the development of antioxidant supplements .
Catalysis
Nanomaterials derived from this compound have been applied as catalysts for the preparation of other chemical derivatives, highlighting its role in chemical synthesis and industrial processes .
Antileishmanial and Antimalarial Evaluation
Pyrazole-bearing compounds are known for their antileishmanial and antimalarial activities. This suggests that “[4-(1-methyl-1H-pyrazol-5-yl)phenyl]methanamine” could be used in the synthesis of compounds for treating these diseases .
Safety And Hazards
The safety information available for “[4-(1-methyl-1H-pyrazol-5-yl)phenyl]methanamine” indicates that it has the following hazard statements: H302, H315, H317, H319, H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause an allergic skin reaction, may cause serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
[4-(2-methylpyrazol-3-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-14-11(6-7-13-14)10-4-2-9(8-12)3-5-10/h2-7H,8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJPQXIHISNGPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1-methyl-1H-pyrazol-5-yl)phenyl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



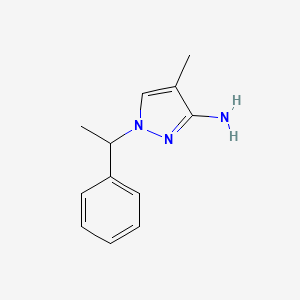
![N-ethyl-2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N-methylacetamide](/img/structure/B1426839.png)
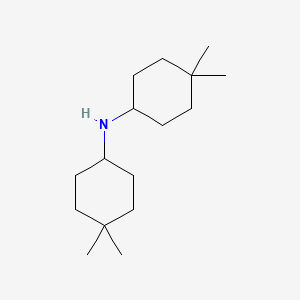


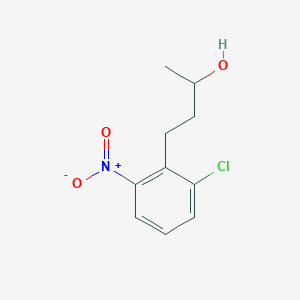
![[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine](/img/structure/B1426848.png)
![2-(Pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1426849.png)

